molecular formula C19H20N4O4 B592488 2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline CAS No. 1678-09-7

2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline

Cat. No.: B592488
CAS No.: 1678-09-7
M. Wt: 368.393
InChI Key: DFCODPSRMSHLRQ-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline typically involves the reaction of 1-Phenylcyclohexanecarbaldehyde with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline can be compared with other hydrazone derivatives, such as:

  • Benzaldehyde 2,4-dinitrophenyl hydrazone
  • Acetophenone 2,4-dinitrophenyl hydrazone
  • Cyclohexanone 2,4-dinitrophenyl hydrazone

These compounds share similar structural features but differ in their specific chemical properties and reactivity. The uniqueness of this compound lies in its phenylcyclohexane backbone, which imparts distinct chemical and physical properties.

Properties

CAS No.

1678-09-7

Molecular Formula

C19H20N4O4

Molecular Weight

368.393

IUPAC Name

2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline

InChI

InChI=1S/C19H20N4O4/c24-22(25)16-9-10-17(18(13-16)23(26)27)21-20-14-19(11-5-2-6-12-19)15-7-3-1-4-8-15/h1,3-4,7-10,13-14,21H,2,5-6,11-12H2/b20-14-

InChI Key

DFCODPSRMSHLRQ-ZHZULCJRSA-N

SMILES

C1CCC(CC1)(C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3

Synonyms

1-Phenylcyclohexanecarbaldehyde 2,4-dinitrophenyl hydrazone

Origin of Product

United States

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